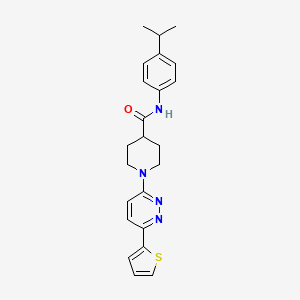
N-(4-isopropylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(PROPAN-2-YL)PHENYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a pyridazine ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PROPAN-2-YL)PHENYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced via condensation reactions involving hydrazine derivatives and diketones.
Attachment of the Thiophene Ring: The thiophene ring is attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Final Coupling and Functionalization: The final step involves coupling the piperidine and pyridazine intermediates, followed by functionalization to introduce the isopropylphenyl group and the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[4-(PROPAN-2-YL)PHENYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is common.
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2) are typical.
Major Products
Oxidation: Sulfoxides and sulfones of the thiophene ring.
Reduction: Dihydropyridazines.
Substitution: Halogenated derivatives of the aromatic rings.
科学的研究の応用
N-[4-(PROPAN-2-YL)PHENYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of N-[4-(PROPAN-2-YL)PHENYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
N-[4-(PROPAN-2-YL)PHENYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other piperidine, pyridazine, and thiophene derivatives.
Dimethyl 2,6-pyridinedicarboxylate: Another compound with a pyridazine ring, used in similar synthetic applications.
2,6-Pyridinedicarboxaldehyde: A related compound used in the synthesis of various organic molecules.
Uniqueness
The uniqueness of N-[4-(PROPAN-2-YL)PHENYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE lies in its combination of functional groups and rings, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications.
特性
分子式 |
C23H26N4OS |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
N-(4-propan-2-ylphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H26N4OS/c1-16(2)17-5-7-19(8-6-17)24-23(28)18-11-13-27(14-12-18)22-10-9-20(25-26-22)21-4-3-15-29-21/h3-10,15-16,18H,11-14H2,1-2H3,(H,24,28) |
InChIキー |
BWYNDEQLESMUSG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


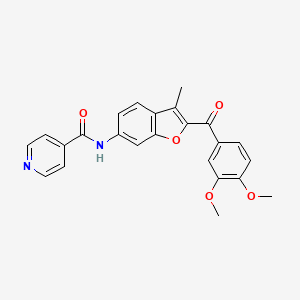
![N-(3,4-Dimethoxybenzyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11272216.png)
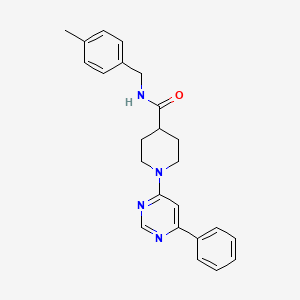
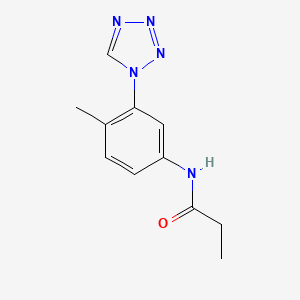
![2-[(1H-indol-3-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11272233.png)
![3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11272234.png)
![ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B11272243.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11272250.png)
![3-(2-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11272258.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B11272266.png)
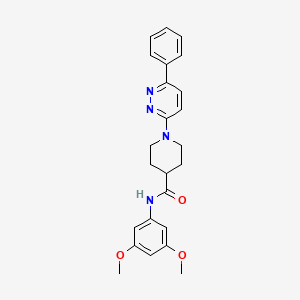
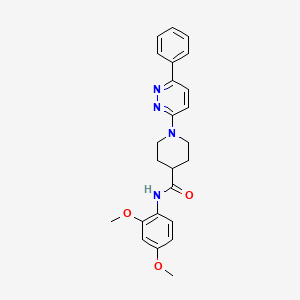
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11272275.png)
![5-allyl-N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11272283.png)
